methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis
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Overview
Description
Methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis is a complex organic compound belonging to the class of pyrroles. This compound is characterized by its unique octahydropyrrolo[3,4-c]pyrrole core structure, which is further substituted with methyl, dibenzyl, and carboxylate groups. The cis configuration indicates the specific spatial arrangement of its substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis typically involves multi-step organic reactions. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines under acidic conditions . The reaction conditions often include the use of catalysts such as iron(III) chloride to facilitate the formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rac-methyl (3aR,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylate
- Methyl (3aR,6aR)-hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate
- Rac-methyl (3aR,7aR)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate
Uniqueness
Methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis is unique due to its specific substitution pattern and cis configuration. These features can influence its reactivity, binding affinity, and overall chemical behavior, distinguishing it from other similar compounds.
Properties
CAS No. |
2490406-92-1 |
---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 |
Purity |
95 |
Origin of Product |
United States |
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